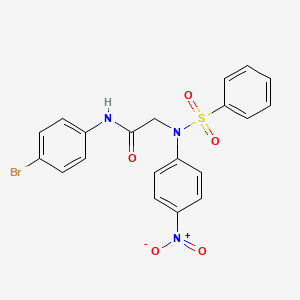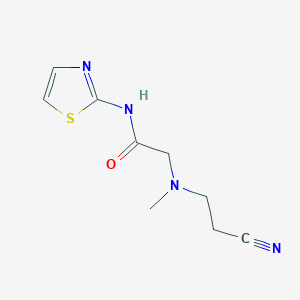
N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It is a synthetic compound that has been developed by Bayer AG, a German pharmaceutical company. BAY 11-7082 has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties.
Wirkmechanismus
N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activation of NF-κB pathway by blocking the phosphorylation and degradation of IκBα (inhibitor of kappa B alpha). IκBα is a protein that binds to NF-κB and prevents its translocation to the nucleus. The inhibition of IκBα degradation leads to the accumulation of IκBα in the cytoplasm, which in turn inhibits the activation of NF-κB pathway.
Biochemical and Physiological Effects:
This compound 11-7082 has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α (tumor necrosis factor alpha), IL-1β (interleukin 1 beta), and IL-6 (interleukin 6), in various cell types. This compound 11-7082 has also been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, which makes it a valuable tool for studying these diseases. However, there are also some limitations to the use of this compound 11-7082. It has been found to have off-target effects, which can complicate the interpretation of experimental results. It can also be toxic to cells at high concentrations, which can affect the viability of cells in experiments.
Zukünftige Richtungen
There are several future directions for the research on N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082. One direction is to develop more specific inhibitors of NF-κB pathway that do not have off-target effects. Another direction is to study the role of NF-κB pathway in other diseases, such as neurodegenerative diseases and metabolic disorders. This compound 11-7082 has also been found to have synergistic effects with other drugs, which can be explored for the development of combination therapies. Finally, the use of this compound 11-7082 in clinical trials for the treatment of various diseases can also be investigated.
Synthesemethoden
The synthesis of N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 involves the reaction of 4-bromobenzene-1-sulfonyl chloride with glycine methyl ester hydrochloride, followed by the reaction with 4-nitrophenylboronic acid and 4-bromophenylboronic acid in the presence of a palladium catalyst. The final product is obtained by purification through column chromatography. The yield of the synthesis is around 40-50%.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a signaling pathway that plays a crucial role in inflammation, immunity, and cell survival. The inhibition of this pathway has been found to have therapeutic potential in various diseases, including cancer, inflammatory bowel disease, and arthritis.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5S/c21-15-6-8-16(9-7-15)22-20(25)14-23(17-10-12-18(13-11-17)24(26)27)30(28,29)19-4-2-1-3-5-19/h1-13H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOOJCOJRODYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)